molecular formula C15H15NO4 B1191871 ZEN-3694

ZEN-3694

Número de catálogo B1191871
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Aplicaciones Científicas De Investigación

Inhibition in Solid Tumor and Hematological Malignancies

ZEN-3694 has shown efficacy in treating a variety of solid tumor and hematological malignancies. As a novel BET bromodomain inhibitor, it has demonstrated potent activity against many solid tumor and hematological cell lines with sub-micromolar IC50 values. This includes its effectiveness in breast, prostate, lung, melanoma, AML, and DLBCL malignancies. ZEN-3694 also inhibits MYC mRNA expression, which is crucial in cancer development and progression. It has been observed to halt tumor growth in a dose-dependent manner in xenograft studies of AML, prostate, and breast cancer models (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

In a Phase Ib/IIa study, the combination of ZEN-3694 with enzalutamide was evaluated for safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This study showed that ZEN-3694, when combined with enzalutamide, demonstrated acceptable tolerability and potential efficacy, especially in mCRPC harboring low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Enhancing Immunotherapy Efficacy

ZEN-3694 has been found to inhibit multiple tumor immune escape mechanisms, which makes it a potential candidate for combining with cancer immunotherapies. It targets various pathways suppressing the anti-tumor immune response, and its addition in treatment has shown to increase the efficacy of anti-PD1 in tumor growth inhibition. This includes downregulating checkpoints like B7H3 and PD-L1, upregulating MICA antigen, and inhibiting the differentiation and function of regulatory T cells (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research indicates that ZEN-3694, in combination with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This is particularly significant as patients with advanced hormone receptor-positive, HER2-negative breast cancer often develop resistance to current treatments. The combination approach involving ZEN-3694 shows potential in inhibiting proliferation and inducing apoptosis in resistant cell lines, offering a novel therapeutic strategy in this context (Kharenko et al., 2021).

Use in Artificial Intelligence-Powered Treatment Optimization

ZEN-3694's dosing in combination with enzalutamide for metastatic prostate cancer has been optimized using CURATE.AI, an artificial intelligence platform. This approach has led to increased treatment efficacy and tolerance, demonstrating the potential of AI in enhancing the effectiveness of combination chemotherapy involving ZEN-3694 (Pantuck et al., 2018).

Targeting Mechanisms of Resistance in ER+ Breast Cancers

ZEN-3694 has been shown to target several mechanisms of resistance to endocrine therapies in preclinical models of ER+ breast cancers. It effectively inhibits the proliferation of breast cancer cells resistant to endocrine therapies and CDK4/6 inhibitors, suggesting its potential as a novel therapeutic strategy for treating ER+ breast cancer patients developing resistance to these therapies (Kharenko et al., 2018).

Propiedades

Nombre del producto

ZEN-3694

Fórmula molecular

C15H15NO4

Apariencia

Solid powder

Sinónimos

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.